N-(2-aminophenyl)-4-methylbenzamide
Overview
Description
N-(2-aminophenyl)-4-methylbenzamide is a compound that can be associated with a variety of chemical and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various activities, such as anticonvulsant effects , cytotoxicities , and antiemetic properties . These studies provide insights into the potential applications and behaviors of N-(2-aminophenyl)-4-methylbenzamide.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, a series of 4-aminobenzamides were prepared and evaluated for their anticonvulsant effects . Similarly, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterization techniques such as NMR and X-ray diffraction methods . These methods could potentially be applied to the synthesis of N-(2-aminophenyl)-4-methylbenzamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-aminophenyl)-4-methylbenzamide has been analyzed using X-ray crystallography. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing two crystalline polymorphs . Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. The novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes enzymatic reduction in hypoxic cells . Additionally, 2-amino-N'-arylbenzamidines were converted into iminoquinazolines using a specific reagent . These reactions provide a basis for understanding the potential chemical behavior of N-(2-aminophenyl)-4-methylbenzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-(2-aminophenyl)-4-methylbenzamide have been studied. For instance, the molar refraction and polarizability of an antiemetic drug were analyzed in different solutions . The synthesis and characterization of novel aromatic polyimides provide insights into solubility and thermal stability . These properties are essential for the practical application and handling of the compound.
Scientific Research Applications
1. Synthesis of Secondary Amides
- Application Summary: N-(2-aminophenyl)-4-methylbenzamide is used in the synthesis of secondary amides utilizing phenyl isocyanate .
- Methods of Application: The process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
- Results: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
2. Bcr-Abl and Histone Deacetylase Dual Inhibitors
- Application Summary: N-(2-aminophenyl)-4-methylbenzamide is used in the design of novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors .
- Methods of Application: The compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .
- Results: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .
3. Structural Characterization
- Application Summary: N-(2-aminophenyl)-4-methylbenzamide is used in structural characterization studies .
- Methods of Application: The compound was synthesized and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .
- Results: The XRD data confirms the crystal structure of the compound .
properties
IUPAC Name |
N-(2-aminophenyl)-4-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURKGIPJGMWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401006 | |
Record name | N-(2-aminophenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-4-methylbenzamide | |
CAS RN |
71255-53-3 | |
Record name | N-(2-aminophenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.